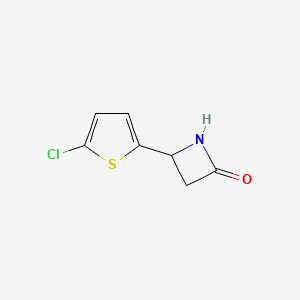

4-(5-Chlorothiophen-2-yl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNOS |

|---|---|

Molecular Weight |

187.65 g/mol |

IUPAC Name |

4-(5-chlorothiophen-2-yl)azetidin-2-one |

InChI |

InChI=1S/C7H6ClNOS/c8-6-2-1-5(11-6)4-3-7(10)9-4/h1-2,4H,3H2,(H,9,10) |

InChI Key |

YLMMTRGVJGOXAF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Chlorothiophen 2 Yl Azetidin 2 One and Analogous Structures

Retrosynthetic Analysis of the 4-(5-Chlorothiophen-2-yl)azetidin-2-one Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". ias.ac.inamazonaws.com For the this compound core, the most logical and strategically sound disconnection is that of the [2+2] cycloaddition, which bisects the four-membered ring.

This approach identifies two key synthons: an imine and a ketene (B1206846). Specifically, the disconnection across the N1-C2 and C3-C4 bonds reveals an imine derived from 5-chloro-2-thiophenecarboxaldehyde and a suitable amine, along with a ketene (H₂C=C=O) or its synthetic equivalent. This pathway directly points to the Staudinger ketene-imine cycloaddition as the premier synthetic strategy for assembling this heterocyclic system. wikipedia.org Each of these precursors can be further simplified to readily available starting materials.

Classical and Modern Approaches to Azetidin-2-one (B1220530) Ring Synthesis

The synthesis of the azetidin-2-one (or β-lactam) ring is a cornerstone of organic and medicinal chemistry, largely due to its presence in the penicillin and cephalosporin (B10832234) families of antibiotics. wikipedia.orgnih.gov Over the decades, numerous methods have been developed for its construction. organicreactions.org While many strategies exist, cycloaddition reactions remain among the most powerful and versatile, allowing for the direct formation of the strained four-membered ring with good control over stereochemistry. researchgate.netresearchgate.net The Staudinger synthesis, discovered in 1907, is the most general and widely applied of these methods. wikipedia.orgmdpi.com However, other modern approaches, including different classes of cycloadditions and catalytic reactions, continue to be developed to enhance efficiency, selectivity, and substrate scope. rsc.orgorganic-chemistry.org

Staudinger Ketene-Imine Cycloaddition

The Staudinger synthesis is a formal [2+2] cycloaddition between a ketene and an imine to produce a β-lactam. wikipedia.org The reaction is not a concerted pericyclic process but rather proceeds through a two-step mechanism. The first step involves a nucleophilic attack from the imine nitrogen onto the electrophilic sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org This is followed by a conrotatory 4π-electron ring closure to form the azetidin-2-one ring. wikipedia.org The stereochemical outcome of the reaction can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.orgpku.edu.cn

Ketenes are often highly reactive and unstable, necessitating their in situ generation. wikipedia.org Two primary methods have become standard in synthetic organic chemistry for this purpose: the dehydrohalogenation of acyl chlorides and the Wolff rearrangement of α-diazoketones.

Dehydrohalogenation of Acyl Chlorides: This is a widely used and practical method that involves the treatment of an acyl chloride with a tertiary amine base, such as triethylamine (B128534). libretexts.orgyoutube.com The base abstracts an α-proton, leading to the elimination of hydrogen chloride and the formation of the ketene. wikipedia.org This method is often preferred for its operational simplicity and the use of inexpensive, readily available starting materials. nih.govacs.org

Wolff Rearrangement: This reaction converts an α-diazocarbonyl compound into a ketene through the expulsion of dinitrogen gas, followed by a 1,2-rearrangement. wikipedia.orgnumberanalytics.com The rearrangement can be induced thermally, photochemically, or through transition metal catalysis (e.g., using silver(I) oxide). organic-chemistry.orgjk-sci.com The Wolff rearrangement is particularly valuable for generating substituted ketenes and is a key step in the Arndt-Eistert homologation of carboxylic acids. wikipedia.orgorganic-chemistry.org

| Method | Precursor | Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Dehydrohalogenation | Acyl Chloride (R-CH₂COCl) | Tertiary Amine (e.g., Et₃N) | Inexpensive reagents, simple procedure, mild conditions. | Formation of stoichiometric ammonium (B1175870) salt byproduct. | libretexts.orgnih.gov |

| Wolff Rearrangement | α-Diazoketone (R-COCHN₂) | Heat (Δ), Light (hν), or Metal Catalyst (e.g., Ag₂O) | Clean reaction (only N₂ gas as byproduct), good for substituted ketenes. | Diazoketone precursors can be unstable or hazardous. | wikipedia.orgorganic-chemistry.org |

The synthesis of the requisite imine (or Schiff base) for producing this compound is typically straightforward. The standard method involves the condensation reaction between an aldehyde and a primary amine. youtube.commasterorganicchemistry.com For the target molecule, the necessary starting materials are 5-chloro-2-thiophenecarboxaldehyde and a primary amine (R-NH₂).

The reaction is generally carried out by mixing the aldehyde and amine in a suitable solvent, often with mild heating. The removal of the water formed during the reaction, for instance by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the formation of the imine product. redalyc.org This method is robust and applicable to a wide variety of aldehydes and amines, including functionalized aromatic and heterocyclic systems like chlorothiophene. organic-chemistry.org

The conditions for the Staudinger cycloaddition are dictated by the method of ketene generation and the reactivity of the substrates. When using the acyl chloride/tertiary amine method, the reaction is often performed in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343) at temperatures ranging from -78 °C to room temperature. wikipedia.orgmdpi.com

In recent years, significant advancements have been made in developing catalytic and asymmetric versions of the Staudinger reaction to control the stereochemistry of the resulting β-lactam. Chiral nucleophilic catalysts, such as derivatives of quinine (B1679958) or planar-chiral 4-(pyrrolidino)pyridine (PPY), can be employed. acs.org These catalysts can operate through different mechanistic pathways, and the choice of the nitrogen-protecting group on the imine (e.g., tosyl vs. triflyl) has been shown to have a profound impact on the cis/trans diastereoselectivity of the product. acs.org Furthermore, phosphine (B1218219) catalysts have been developed for catalytic asymmetric Staudinger-aza-Wittig reactions, expanding the toolkit for creating chiral nitrogen heterocycles. nih.govresearchgate.netnih.gov

Other Cycloaddition Reactions (e.g., [3+1] or [4+1] Annulations)

While the [2+2] Staudinger cycloaddition is the most prominent route to azetidin-2-ones, other annulation strategies have been explored for the synthesis of four-membered nitrogen heterocycles.

[3+1] Cycloadditions: These reactions involve the combination of a three-atom component and a one-atom component. For instance, metal-catalyzed [3+1] cycloadditions of carbenes with azirines have been used to access 1-azetines, which are structural isomers of azetidin-2-ones and can serve as precursors to functionalized azetidines. nih.gov

[4+1] Annulations: These strategies combine a four-atom and a one-atom synthon. While more commonly applied to the synthesis of five-membered rings like γ-lactams via copper-catalyzed reactions of acrylamides and aroyl chlorides, the principles of [4+1] annulation represent an alternative disconnection for heterocyclic synthesis. nih.govorganic-chemistry.org The direct application of [4+1] annulations to form the azetidin-2-one ring is less common but represents a potential area for future synthetic exploration.

Other notable cycloaddition-based methods for β-lactam synthesis include the Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone with a terminal alkyne, and various transition-metal-catalyzed carbonylative cycloadditions. rsc.orgorganic-chemistry.org These alternative strategies provide complementary routes to the azetidin-2-one core, sometimes offering different functional group tolerance or stereochemical outcomes compared to the classical Staudinger approach.

Ring-Closure Strategies from Open-Chain Precursors

The formation of the azetidin-2-one (or β-lactam) ring from acyclic starting materials is a cornerstone of β-lactam chemistry. The most prominent and versatile of these methods is the Staudinger ketene-imine cycloaddition. mdpi.comresearchgate.net This [2+2] cycloaddition involves the reaction of a ketene with an imine to form the four-membered ring. researchgate.net

Alternative cyclization methods include reactions based on intramolecular C-N bond formation. For instance, a palladium-catalyzed intramolecular Tsuji–Trost allylation has been reported for the diastereoselective synthesis of highly substituted β-lactams from Ugi reaction-derived precursors. acs.org While not specific to the title compound, such methods represent the broader class of ring-closure strategies applicable to analogous structures.

| Ring-Closure Strategy | Key Reactants | Typical Conditions | Primary Product |

| Staudinger Cycloaddition | Imine (e.g., from 5-chlorothiophene-2-carboxaldehyde), Acid Chloride (e.g., Chloroacetyl chloride) | Triethylamine (Et3N), Inert Solvent (e.g., CH2Cl2, Toluene) | This compound |

| Base-Promoted Cyclization | 3-aminopropanoic acid derivatives | Dehydrating agents, catalysts | Azetidin-2-one |

| Intramolecular Allylation | Ugi-adducts with allylic carbonates | Palladium catalyst, Ligand | Substituted Azetidin-2-one |

Derivatization of Pre-formed Azetidin-2-one Scaffolds

Functionalization can also occur on a pre-existing azetidin-2-one skeleton. This approach allows for the modification of substituents at the N-1, C-3, and C-4 positions. The functionalization of 4-acetoxy-β-lactams at the C-4 position is a key example of this strategy. researchgate.net Commercially available 4-acetoxyazetidin-2-one can serve as a versatile starting material where the acetoxy group acts as a leaving group, enabling the stereoselective introduction of various carbon and heteroatom nucleophiles at the C-4 position. researchgate.net

For the synthesis of the target compound, one could envision a scenario where a nucleophile derived from 5-chlorothiophene displaces a leaving group at the C-4 position of a pre-formed azetidinone. Furthermore, the nitrogen atom of the β-lactam ring can be substituted, and various groups can be introduced at the C-3 position through enolate chemistry or other activation methods. nih.govlookchem.com These derivatization reactions are crucial for creating libraries of analogous compounds for structure-activity relationship studies. nih.govlookchem.com

Strategies for Introducing the 5-Chlorothiophen-2-yl Moiety

The incorporation of the specific 5-chlorothiophen-2-yl group is a critical step that defines the final compound. This can be achieved before, during, or after the formation of the β-lactam ring.

Direct Coupling Methods

Direct coupling methods involve linking a 5-chlorothiophene unit to the azetidinone framework or its precursor. The most direct application of this is within the Staudinger synthesis, where 5-chlorothiophene-2-carboxaldehyde is used to form the initial imine, thereby directly incorporating the desired moiety during the ring-closure step. nih.gov

Alternatively, modern cross-coupling reactions offer powerful tools. Palladium-catalyzed reactions, such as deprotonative C-H coupling, can be used to form C-C bonds between thiophene (B33073) rings and other structures. researchgate.net One could foresee a strategy where a 4-halo-azetidin-2-one is coupled with a 5-chlorothiophen-2-yl organometallic reagent (e.g., derived from Grignard or organolithium species) to form the target C-C bond. Another approach involves the direct dehydrocoupling between Si-H bonds and C-H bonds on thiophenes, which can be thermally induced without a catalyst to form a Si-C linkage, suggesting the potential for radical-based C-C bond formations. nih.govresearchgate.net

Sequential Construction of the Thiophene Ring

A less common but plausible strategy involves the construction of the thiophene ring onto a precursor already containing the azetidin-2-one core. This would require an azetidinone substituted at the C-4 position with a suitable open-chain precursor that can be cyclized to form the thiophene ring. For example, a C-4 substituent bearing a 1,4-dicarbonyl functionality or its equivalent could potentially be treated with a sulfurating agent like Lawesson's reagent to construct the thiophene ring system. This approach is synthetically more complex and is generally less favored than methods that utilize readily available thiophene starting materials.

Halogenation/Functionalization of Thiophene at C-5

This strategy involves the late-stage introduction of the chlorine atom onto a 4-(thiophen-2-yl)azetidin-2-one (B11919678) precursor. The thiophene ring is highly susceptible to electrophilic substitution, and halogenation occurs readily. iust.ac.ir The 5-position (α-position) of a 2-substituted thiophene is the most activated site for electrophilic attack. rsc.org

Therefore, treating 4-(thiophen-2-yl)azetidin-2-one with a suitable chlorinating agent would selectively yield the 5-chloro derivative. Common reagents for this transformation include sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS). jcu.edu.au The reaction conditions can be controlled to achieve clean monochlorination at the desired position. iust.ac.ir This method is advantageous as it allows for the synthesis of both the chlorinated and non-chlorinated analogues from a common intermediate.

| Method | Description | Key Reagents/Steps |

| Direct Coupling | Incorporating the complete moiety during ring formation. | Staudinger reaction with 5-chlorothiophene-2-carboxaldehyde. |

| Sequential Construction | Building the thiophene ring on a pre-existing azetidinone. | Cyclization of a C4-substituted precursor with a sulfurating agent. |

| Late-Stage Halogenation | Chlorinating a 4-(thiophen-2-yl)azetidin-2-one intermediate. | Electrophilic chlorination with SO2Cl2 or NCS. |

Stereochemical Control in Azetidin-2-one Synthesis

The azetidin-2-one ring in the target molecule contains two stereocenters at positions C-3 and C-4. The relative stereochemistry (cis or trans) of the substituents at these positions is a critical aspect of the synthesis. nih.gov In the context of the Staudinger cycloaddition, the stereochemical outcome is highly dependent on the reaction mechanism and conditions. mdpi.comnih.gov

The formation of the cis or trans isomer can be influenced by several factors:

Reaction Pathway : The reaction can proceed through a zwitterionic intermediate. The stereochemistry is determined at the ring-closure step of this intermediate. nih.gov

Order of Addition : It has been reported that the order in which the reactants are mixed can influence the stereochemical outcome. The formation of the ketene before the addition of the imine can favor the cis isomer. nih.gov

Substituents : The electronic and steric nature of the substituents on both the imine and the ketene play a crucial role in directing the stereoselectivity. nih.gov

Reaction Conditions : Temperature, solvent polarity, and the choice of base can all impact the ratio of cis to trans products. mdpi.com For example, reactions carried out at higher temperatures often favor the thermodynamically more stable trans isomer, while lower temperatures may favor the kinetically controlled cis product. mdpi.com

Judicious selection of chiral auxiliaries or catalysts can also be employed to achieve enantioselective synthesis, providing control over the absolute stereochemistry of the final product. rsc.orgrsc.org Ligand-controlled stereodivergent synthesis, for instance using palladium catalysis, allows selective access to either the trans or cis isomer by simply changing the ligand. acs.org

Diastereoselective Synthesis

The relative stereochemistry of the substituents at the C-3 and C-4 positions of the azetidin-2-one ring is determined during the cycloaddition step. The formation of either cis or trans diastereomers can be influenced by reaction conditions such as solvent, temperature, and the nature of the reactants and bases used. mdpi.com

Generally, the reaction mechanism and the geometry of the transition state dictate the diastereoselectivity. mdpi.com For instance, the reaction of an imine with an in-situ generated ketene can proceed through different pathways to yield either the cis or trans product. The value of the coupling constant (J) between the C3-H and C4-H protons in ¹H NMR spectroscopy is a key indicator of the resulting stereochemistry, with J values of approximately 3.0–5.6 Hz indicating a cis configuration and J values of 0–2.7 Hz suggesting a trans configuration. mdpi.com While specific examples for this compound are not detailed in the provided results, analogous syntheses of 1,4-diaryl-3-chloro-2-azetidinones have shown that mixtures of cis and trans isomers can be formed, with the ratio depending on the solvent and reaction conditions. mdpi.com

Table 1: Factors Influencing Diastereoselectivity in Azetidin-2-one Synthesis

| Factor | Influence on Stereochemistry | Reference |

| Solvent | Can affect the transition state geometry, favoring one diastereomer over the other. | mdpi.com |

| Temperature | Lower temperatures often lead to higher stereoselectivity. | mdpi.com |

| Base | The choice of tertiary amine (e.g., triethylamine) can influence the rate of ketene formation and the subsequent cycloaddition stereochemistry. | derpharmachemica.com |

| Reactant Structure | The steric and electronic properties of substituents on both the imine and the ketene precursor play a crucial role in directing the stereochemical outcome. | mdpi.com |

Enantioselective Synthesis

Producing a single enantiomer of a chiral compound like this compound requires an enantioselective synthetic strategy. This can be achieved by using chiral auxiliaries, chiral catalysts, or starting from enantiopure precursors. nih.gov For azetidin-2-ones, methods have been developed that employ chiral imines or chiral ketene equivalents to induce asymmetry. mdpi.com For example, chiral imines derived from enantiopure starting materials like D-mannitol have been used in Staudinger cycloadditions to afford optically active β-lactams. mdpi.com

Another approach involves the catalytic asymmetric difunctionalization of azetines. Using a copper/bisphosphine catalyst, versatile functionalities can be installed on the azetine ring with the simultaneous creation of two new stereogenic centers, yielding chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov While this specific method applies to azetidines, the principles of using chiral metal catalysts are broadly applicable in asymmetric synthesis.

Synthesis of N-Substituted and C-3 Substituted Analogs

The modification of the core this compound structure at the N-1 and C-3 positions allows for the creation of a library of analogous compounds.

N-Substituted Analogs: The nitrogen atom of the β-lactam ring can be substituted by reacting the appropriate imine with chloroacetyl chloride. mdpi.comnih.gov The synthesis typically begins with the condensation of a primary amine with an aldehyde (in this case, 5-chlorothiophene-2-carboxaldehyde) to form the Schiff base intermediate. This imine is then subjected to cycloaddition with chloroacetyl chloride in the presence of a base like triethylamine to yield the N-substituted 4-(aryl)azetidin-2-one. derpharmachemica.commdpi.comnih.gov

C-3 Substituted Analogs: Substitution at the C-3 position is commonly achieved by using a substituted acetyl chloride in the Staudinger reaction. mdpi.com For example, to introduce a chloro group at C-3, chloroacetyl chloride is used. mdpi.com The synthesis of various 3-chloro-azetidin-2-ones has been reported as a strategy to create analogs of biologically active molecules. mdpi.comresearchgate.net The reaction of a Schiff base with a substituted acyl halide in the presence of a tertiary amine is a general method for producing C-3 substituted β-lactams. nih.gov

Purity Assessment and Structural Confirmation Methodologies

Following synthesis, a rigorous assessment of purity and confirmation of the chemical structure are essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity Assessment: The purity of the synthesized compound is typically determined using chromatographic methods such as Thin Layer Chromatography (TLC) for rapid screening and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Elemental analysis is also performed to confirm the empirical formula by comparing the calculated and found percentages of carbon, hydrogen, nitrogen, and other elements. nih.gov

Structural Confirmation: The definitive structure of this compound and its analogs is elucidated using a suite of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the characteristic functional groups present in the molecule. For azetidin-2-ones, a key absorption band is the C=O stretch of the β-lactam ring, which typically appears at a high wavenumber (around 1700-1760 cm⁻¹). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net ¹H NMR chemical shifts and coupling constants are crucial for determining the relative stereochemistry (cis or trans) of the protons on the azetidinone ring. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which helps in confirming its molecular formula. researchgate.net

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and the absolute stereochemistry. mdpi.comnih.gov

Table 2: Spectroscopic Data for Structural Confirmation of Azetidin-2-ones

| Technique | Information Obtained | Typical Values/Features | Reference |

| FT-IR | Identification of functional groups | β-lactam C=O stretch: ~1700-1760 cm⁻¹ | researchgate.net |

| ¹H NMR | Proton environment and stereochemistry | cis J₃,₄ ≈ 3.0–5.6 Hz; trans J₃,₄ ≈ 0–2.7 Hz | mdpi.com |

| ¹³C NMR | Carbon skeleton | Confirms the number and type of carbon atoms | researchgate.net |

| HRMS | Exact molecular weight and formula | Provides high-accuracy mass measurement | researchgate.net |

| X-ray Crystallography | 3D molecular structure and absolute stereochemistry | Provides definitive structural proof | mdpi.comnih.gov |

Biological and Biochemical Investigations of 4 5 Chlorothiophen 2 Yl Azetidin 2 One and Its Structural Analogs

Evaluation of Antimicrobial Activity

The antimicrobial potential of azetidin-2-one (B1220530) derivatives has been widely studied, with many compounds demonstrating activity against a range of bacterial and fungal pathogens. nih.govresearchgate.netbepls.com The incorporation of a thiophene (B33073) ring, particularly a halogenated one, is a common strategy in the design of new antimicrobial agents.

Assessment of Effects against Bacterial Strains in vitro

Derivatives of 4-(5-Chlorothiophen-2-yl)azetidin-2-one have been evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a series of N-substituted piperazinylquinolone derivatives incorporating a 5-(methylthio)thiophen-2-yl moiety demonstrated notable activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Specifically, a ciprofloxacin (B1669076) derivative with an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] substituent showed enhanced potency against staphylococci while retaining its effectiveness against Gram-negative bacteria. nih.gov

Similarly, N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones exhibited antibacterial activity comparable or superior to ciprofloxacin, norfloxacin, and enoxacin (B1671340) against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. nih.gov These findings underscore the potential of thiophene-containing azetidinone derivatives as antibacterial agents.

Table 1: In vitro Antibacterial Activity of Selected Azetidin-2-one Analogs

| Compound/Analog | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] ciprofloxacin derivative | Staphylococcus aureus | Significant improvement in potency | nih.gov |

| N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] ciprofloxacin derivative | Staphylococcus epidermidis | Significant improvement in potency | nih.gov |

| N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolone | Staphylococcus aureus | Comparable or better than reference drugs | nih.gov |

| N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolone | Staphylococcus epidermidis | Comparable or better than reference drugs | nih.gov |

| N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolone | Bacillus subtilis | Comparable or better than reference drugs | nih.gov |

Assessment of Effects against Fungal Strains in vitro

The antifungal properties of azetidin-2-one derivatives have also been a key area of investigation. Studies have shown that some of these compounds exhibit significant activity against various fungal strains. nih.govresearchgate.net For example, certain novel thiazolidinone derivatives, which share structural similarities with azetidinones, have demonstrated notable antifungal effects. nih.gov

In one study, a series of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles were synthesized and tested against a variety of fungi. nih.gov Two of these derivatives showed high activity against Candida albicans and other Candida species, with minimum inhibitory concentration (MIC) values ranging from 0.048 to 3.12 µg/mL, indicating greater potency than the reference drug fluconazole. nih.gov Another compound from this series was highly active against Cryptococcus neoformans and moderately active against Aspergillus niger and Aspergillus fumigatus. nih.gov

Furthermore, the conversion of Schiff bases into azetidinones has been shown to noticeably enhance antifungal activity against certain plant pathogenic fungi like Colletotrichum capsici. nih.gov Some synthesized azetidinone derivatives exhibited significant antifungal activity against Aspergillus niger. nih.gov

Table 2: In vitro Antifungal Activity of Selected Azetidin-2-one Analogs and Related Compounds

| Compound/Analog | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative 5d | Candida albicans & Candida spp. | 0.048-3.12 µg/mL | nih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative 5e | Candida albicans & Candida spp. | 0.048-3.12 µg/mL | nih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative 5a | Cryptococcus neoformans | < 0.048 µg/mL | nih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative 5a | Aspergillus niger & Aspergillus fumigatus | 1.56-6.25 µg/mL | nih.gov |

| Azetidinone derivatives (general) | Colletotrichum capsici | Significant activity | nih.gov |

| Azetidinone derivatives (selected) | Aspergillus niger | Moderate to significant activity | nih.gov |

Investigation of β-Lactamase Inhibition

A significant challenge in antibacterial therapy is the emergence of bacterial resistance, often mediated by β-lactamase enzymes that inactivate β-lactam antibiotics. Consequently, there is considerable interest in developing β-lactamase inhibitors. Azetidinone derivatives have been investigated for this purpose. bepls.com

Novel 2-oxo-1-azetidine sulfonic acid derivatives have been identified as potent inhibitors of bacterial β-lactamases, particularly class C cephalosporinases. google.com These compounds can be used in combination with β-lactam antibiotics to enhance their efficacy against β-lactamase-producing bacteria. google.com The inhibitory activity of these compounds is influenced by the stereochemistry of substituents on the azetidinone ring. google.com While traditional β-lactamase inhibitors like clavulanic acid are effective against many serine β-lactamases, they are not effective against metallo-β-lactamases (MBLs), creating a need for new inhibitors that target these enzymes. nih.gov

Studies on Cellular Proliferation Modulation

Beyond their antimicrobial effects, certain azetidin-2-one derivatives have been found to modulate cellular proliferation, exhibiting cytotoxic effects against various cancer cell lines. This has opened up a new avenue for research into their potential as anticancer agents.

Effects on Mammalian Cell Lines

Several studies have reported the antiproliferative activity of azetidin-2-one derivatives against human cancer cell lines. For instance, a series of 3-chloro-azetidin-2-one derivatives of resveratrol (B1683913) demonstrated interesting antiproliferative activity on human breast cancer cell lines. nih.gov Another study on novel 3-chloro-β-lactams structurally related to combretastatin (B1194345) A-4 showed potent activity in MCF-7 breast cancer cells. mdpi.com Specifically, compound 10n (3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) and compound 11n (3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one) exhibited IC50 values of 17 and 31 nM, respectively. mdpi.com

Furthermore, certain 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives have been tested for their impact on the growth of breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells. nih.gov The most cytotoxic compounds in this series displayed mean IC50 values of 12.8 and 12.7 μM against the three cell lines. nih.gov

Table 3: Antiproliferative Activity of Selected Azetidin-2-one Analogs

| Compound/Analog | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 10n | MCF-7 (Breast Cancer) | 17 nM | mdpi.com |

| 11n | MCF-7 (Breast Cancer) | 31 nM | mdpi.com |

| Compound 20 | MCF-7, HeLa, HCT-116 | 12.8 µM (mean) | nih.gov |

| Compound 24 | MCF-7, HeLa, HCT-116 | 12.7 µM (mean) | nih.gov |

Mechanisms of Cell Growth Inhibition (e.g., apoptosis induction, cell cycle arrest)

The mechanisms underlying the antiproliferative effects of these compounds often involve the induction of apoptosis and cell cycle arrest. For example, compound 10n was found to inhibit tubulin polymerization, leading to significant G2/M phase cell cycle arrest. mdpi.com Immunofluorescence staining confirmed that this compound caused mitotic catastrophe by targeting tubulin. mdpi.com It also promoted apoptosis by regulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2 and Mcl-1) proteins. mdpi.com

Similarly, another study showed that a cytotoxic guanidine (B92328) derivative induced apoptosis in cancer cells, causing a decrease in mitochondrial membrane potential and an increase of cells in the sub-G1 phase. nih.gov The ability to induce apoptosis is a desirable characteristic for potential chemotherapeutic agents. Investigations into apoptosis-inducing activity often include assessing DNA fragmentation, loss of mitochondrial membrane potential, and caspase activation. mdpi.com Other research has shown that certain compounds can arrest the cell cycle at the G2/M phase or induce apoptosis and necrosis. nih.gov

Investigations of Enzyme Inhibition

The unique strained four-membered ring of 2-azetidinone, a core component of this compound, makes it a reactive pharmacophore capable of interacting with various enzymes. This has led to extensive research into its potential as an inhibitor of several key enzyme systems implicated in a range of diseases.

While direct studies on this compound as a Cholesteryl Ester Transfer Protein (CETP) inhibitor are not extensively documented, the broader class of 2-azetidinone derivatives has been recognized for its role in cholesterol regulation. globalresearchonline.net Structurally related compounds have been investigated as cholesterol absorption inhibitors. globalresearchonline.net The inhibition of CETP is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels and reducing low-density lipoprotein (LDL) cholesterol. wikipedia.org Although several CETP inhibitors have been developed, their clinical success has been varied. wikipedia.org Recent research has also uncovered a potential link between CETP inhibition and the immune response, showing that it can enhance monocyte activation and bacterial clearance in preclinical models. nih.gov This suggests a dual role for CETP inhibitors in both cardiovascular and infectious diseases. The potential for azetidinone-based compounds, including structural analogs of this compound, to act as CETP inhibitors remains an area of interest for future research.

The 2-azetidinone ring is a known scaffold for the development of protease inhibitors. Research has demonstrated that derivatives of this compound can effectively inhibit various classes of proteases.

Serine Proteases: Azetidin-2-one derivatives have been identified as potent inhibitors of several serine proteases. For instance, a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were evaluated as inhibitors of thrombin, trypsin, and plasmin. nih.gov The study found that substitution at the 4-position of the β-lactam ring was crucial for potent, time-dependent inhibition of thrombin. nih.gov Specifically, polar substituents at the C-4 position enhanced the selectivity for thrombin over plasmin. nih.gov

Another important target is leukocyte elastase, a serine protease released by inflammatory cells. A series of 4-alkylidene-β-lactams were synthesized and evaluated for their inhibitory activity against human leukocyte elastase. nih.govplu.mx The study revealed that a C-4 unsaturation on the β-lactam ring was a key determinant of biological activity, with some 3-[1-(tert-butyldimethylsilyloxy)-ethyl] derivatives showing IC₅₀ values as low as 4 μM. nih.govplu.mx

Matrix Metalloproteinases (MMPs): In addition to serine proteases, azetidinone derivatives have shown inhibitory activity against matrix metalloproteinases, which are involved in cancer invasion and angiogenesis. The same study on 4-alkylidene-β-lactams also investigated their effects on gelatinases MMP-2 and MMP-9. nih.govplu.mx It was found that C-3-unsubstituted 4-[1-ethoxycarbonyl]-ethylidene-β-lactams were selective inhibitors of gelatinase MMP-2, with the lowest IC₅₀ being 60 μM. nih.govplu.mx Furthermore, (3S)-3-[(1R)-1-hydroxyethyl]-4-(1-ethoxycarbonyl)-ethylidene-azetidin-2-one was found to inhibit gelatinase MMP-9. nih.govplu.mx This was the first report of β-lactams inhibiting metalloproteinases. nih.govplu.mx

The inhibitory potential of the azetidinone scaffold extends to a variety of other enzyme systems.

Thrombin Inhibitors: As mentioned previously, 3-(3-guanidinopropyl)-azetidin-2-one derivatives have been developed as potent, time-dependent inhibitors of thrombin. nih.gov Structure-activity relationship studies revealed that a trans relationship between the C-4 and C-3 substituents was superior to a cis disposition for inhibitory activity. nih.gov

Tryptase and Chymase Inhibitors: Human mast cell tryptase and chymase are serine proteases involved in inflammatory responses. Azetidinone-based compounds have been investigated as inhibitors of these enzymes. For example, potent and highly selective nonguanidine azetidinone inhibitors of human tryptase have been synthesized. acs.org

Elastase Inhibitors: As detailed in the serine protease section, 4-alkylidene-azetidin-2-ones have demonstrated significant inhibitory activity against leukocyte elastase. nih.govplu.mx

While specific investigations into LHRH antagonism by this compound are not prominent in the reviewed literature, the broad enzymatic inhibitory profile of the azetidinone core suggests that this could be a potential area for future exploration.

Evaluation of Anti-inflammatory Activity in Cellular Models

Azetidinone derivatives, including those structurally analogous to this compound, have been evaluated for their anti-inflammatory properties in various cellular models. A key mechanism underlying inflammation is the activation of the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes. mdpi.comnih.gov

Studies have shown that certain bioactive compounds can exert anti-inflammatory effects by inhibiting the translocation of NF-κB to the nucleus. plos.org For instance, Nuezhenide, an iridoid glycoside, was found to suppress the expression of phosphorylated proteins like IKKα/β, IκBα, and p65, key components of the NF-κB signaling cascade, in LPS-stimulated RAW264.7 cells. nih.gov This inhibition of the NF-κB pathway resulted in a reduced release of inflammatory cytokines such as TNF-α and IL-6. nih.gov

The anti-inflammatory potential of azetidinone derivatives has been demonstrated in various assays. For example, some compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), both of which are important mediators of inflammation. plos.org The ability of these compounds to modulate inflammatory responses at a cellular level underscores their potential as therapeutic agents for inflammatory diseases. nih.gov

Assessment of Antioxidant Potential

The antioxidant potential of this compound and its analogs has been a subject of scientific investigation, given that oxidative stress is implicated in numerous pathological conditions. The presence of the thiophene ring, in particular, suggests a potential for antioxidant activity.

Several studies have synthesized and evaluated the antioxidant capacity of various azetidin-2-one derivatives using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.govnih.govmdpi.comresearchgate.net For example, a series of novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives were synthesized and evaluated for their antioxidant properties using the DPPH assay. nih.gov Many of these synthetic derivatives showed greater stability and effectiveness than the standard drug. nih.gov Specifically, compounds AZ-5 and AZ-15 exhibited IC₅₀ values of 45.02 μg/mL and 42.88 μg/mL, respectively. nih.gov

The structure-activity relationship studies of some synthesized azetidin-2-one derivatives revealed that para-substituted halogen and hydroxy derivatives possess remarkable antioxidant potential. researchgate.net

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| AZ-5 | DPPH | IC₅₀ = 45.02 μg/mL | nih.gov |

| AZ-15 | DPPH | IC₅₀ = 42.88 μg/mL | nih.gov |

| Para-substituted halogen derivatives | General Antioxidant Assays | Remarkable potential | researchgate.net |

| Para-substituted hydroxy derivatives | General Antioxidant Assays | Remarkable potential | researchgate.net |

Studies on Immunomodulatory Effects

The β-lactam ring, the core structure of this compound, is not only a key feature of many antibiotics but has also been shown to possess immunomodulatory properties independent of its antibacterial activity. nih.gov Research into the non-antibiotic effects of β-lactam molecules has revealed their potential to influence the immune system.

Some studies have suggested that β-lactam antibiotics can have an immunosuppressive role, potentially leading to an increased risk of opportunistic infections. frontiersin.org Conversely, other research has identified certain 2-azetidinone derivatives as having immunostimulating properties. nih.gov This dual potential for both immunosuppressive and immunostimulating effects highlights the complexity of the interaction between azetidinone-based compounds and the immune system.

Furthermore, as mentioned in the context of CETP inhibition, there is an emerging understanding of the interplay between lipid metabolism and immune function. The finding that a CETP inhibitor can promote monocyte activation suggests a novel mechanism through which azetidinone structural analogs might exert immunomodulatory effects. nih.gov These findings open up new avenues for the development of azetidinone derivatives as modulators of the immune response in various disease contexts.

Investigations into Other Biological Activities

The versatile β-lactam scaffold, a core component of this compound, has prompted researchers to explore its efficacy against a wide range of diseases. Structural modifications of the azetidin-2-one ring have yielded derivatives with promising activities in various in vitro models.

Anti-diabetic Activity

The potential of azetidin-2-one derivatives as anti-diabetic agents has been an area of interest. Research into structural hybrids incorporating the pyrazole (B372694) moiety with azetidin-2-one ring systems has been conducted to evaluate their anti-hyperglycemic effects. researchgate.net While direct studies on this compound are not extensively documented in this context, the broader class of azetidinone derivatives has been recognized for its potential anti-diabetic properties. nih.gov For instance, the discovery of pyridone-containing GPR119 agonists, such as BMS-903452, highlights the role of heterocyclic compounds in developing new treatments for type 2 diabetes by stimulating glucose-dependent insulin (B600854) release and promoting the secretion of GLP-1. nih.gov Other heterocyclic systems, like those derived from succinimide, have also shown in vitro α-amylase and α-glucosidase inhibitory activities, further underscoring the potential of such scaffolds in managing diabetes. nih.gov

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of azetidin-2-one derivatives and compounds with thiophene rings. A study on new hybrid compounds featuring pyrrolidine-2,5-dione and thiophene rings revealed significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govresearchgate.net The most promising compound from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated a more potent effect than the reference drug valproic acid in the MES and 6 Hz tests. nih.govresearchgate.net Further research into acetamide (B32628) derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione also identified compounds with strong anticonvulsant profiles, suggesting that the mechanism of action may involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

A series of 2-azetidinone derivatives was synthesized and screened, with some compounds showing significant delays in the onset of convulsions in both Isoniazid (INH) and Pentylenetetrazole (PTZ) induced models, suggesting a potential enhancement of GABA-mediated inhibitory activity. neuroquantology.com The presence of specific electron-withdrawing or donating groups on the aromatic ring attached to the azetidinone moiety appeared to be crucial for this activity. neuroquantology.com

Table 1: Anticonvulsant Activity of Selected Structural Analogs

Anti-HIV Activity

The azetidin-2-one scaffold has been explored for its potential against the Human Immunodeficiency Virus (HIV). While direct evidence for this compound is limited, research on related structures provides valuable insights. For example, the synthesis of TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] nih.govnih.govbenzodiazepin-2(1H)-one) derivatives, which are also heterocyclic compounds, has led to the discovery of potent anti-HIV-1 agents. nih.gov Modifications, such as replacing the urea (B33335) oxygen with sulfur or selenium in TIBO analogs, resulted in compounds with significantly increased activity, inhibiting the HIV-1 virus at nanomolar concentrations. nih.gov This suggests that heteroatom substitutions in cyclic structures can be a key strategy in designing effective antiviral agents. However, a study screening various 2-piperazino-1,3-benzo[d]thiazole derivatives found no significant inhibitory activity against HIV-1 and HIV-2. researchgate.net

Anti-malarial Activity

The fight against malaria has also seen the investigation of various heterocyclic compounds. Analogs of chloroquine (B1663885) containing a pyrazole ring have been synthesized and evaluated in vitro against chloroquine-resistant Plasmodium falciparum. nih.gov Many of these (4,5-dihydropyrazol-1-yl) chloroquine derivatives demonstrated significant activity, indicating their promise as a new class of antimalarials. nih.gov Similarly, research on a compound from the Malaria Box, 1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918), and its analogs showed dual activity against both the asexual and sexual stages of the parasite, which is crucial for transmission blocking. nih.gov The synthesis of piperazine-tethered thiazole (B1198619) compounds has also yielded derivatives with noteworthy antiplasmodial activity against chloroquine-resistant strains of P. falciparum. mdpi.com

Anti-tubercular Activity

Azetidin-2-one derivatives have shown promise as anti-tubercular agents. nih.gov The β-lactam ring is known to be an effective bactericidal agent, often by acylating enzymes with active-site serine or cysteine residues. nih.gov Studies on C4-alkyl- and C4-aryl-thio β-lactams have identified compounds with potent antimicrobial activity against Mycobacterium tuberculosis (Mtb). nih.gov Furthermore, the development of spirocyclic azetidines equipped with a nitrofuran warhead has produced compounds with high in vitro activity against the H37Rv strain of Mtb, with some showing lower minimum inhibitory concentrations than the first-line drug isoniazid. mdpi.com Conjugates of 5-nitrofuran and triazole have also been synthesized and screened, revealing compounds with potent anti-tubercular activity. nih.gov

Table 2: Anti-tubercular Activity of Selected Structural Analogs

Structure Activity Relationship Sar Studies of 4 5 Chlorothiophen 2 Yl Azetidin 2 One Derivatives

Impact of Substitution on the Azetidin-2-one (B1220530) Ring

Effects of N-Substituents

The nitrogen atom at position 1 of the azetidin-2-one ring is a key site for chemical modification. The nature of the substituent at this position plays a crucial role in determining the biological activity of the resulting compounds. Studies on various 1,4-diarylazetidin-2-ones have shown that the introduction of different aryl groups at the N-1 position can lead to a wide range of pharmacological effects, including antimicrobial and anticancer activities. For instance, the substitution on the aryl ring at the N-1 position with groups that increase hydrophobicity or steric bulk can enhance antimicrobial activity. nih.gov

| N-1 Substituent | Observed Biological Activity |

| Substituted Aryl Groups | Modulated antimicrobial and anticancer activities. |

| Benzothiazole Derivatives | Moderate to good antibacterial activity. |

| Sulfonamide Structures | Varied antibacterial and antioxidant effects. nih.gov |

This table provides a generalized summary of the effects of N-substituents based on broader studies of azetidin-2-one derivatives, as specific data for 4-(5-chlorothiophen-2-yl)azetidin-2-one is limited in the provided search results.

Influence of C-3 Substituents

The C-3 position of the azetidin-2-one ring offers another strategic point for modification. The introduction of substituents at this position can significantly impact the compound's biological profile. Halogenation, particularly chlorination, at the C-3 position has been a widely explored strategy to enhance the biological activity of azetidin-2-ones.

Studies on 3-chloro- and 3,3-dichloro-β-lactams have demonstrated potent antiproliferative and antimitotic activities. mdpi.com The presence of a chlorine atom at the C-3 position can influence the molecule's conformation and electronic distribution, which in turn affects its interaction with target proteins like tubulin. For instance, certain 3-chloro-1,4-diarylazetidin-2-ones have shown potent activity in breast cancer cells. mdpi.com The introduction of a chloro group at the C-3 position has been shown to be favorable for the biological activity of these compounds.

| C-3 Substituent | Observed Biological Activity |

| Chloro | Enhanced antiproliferative and antimitotic activities. |

| Dichloro | Potent antiproliferative activity. |

| Bromo | Investigated for antiproliferative effects. |

This table summarizes the influence of C-3 substituents on the activity of azetidin-2-one derivatives, drawing from studies on related compounds due to a lack of specific data for this compound.

Stereochemical Effects on Activity

The azetidin-2-one ring contains chiral centers, and as a result, the stereochemistry of the substituents at C-3 and C-4 plays a critical role in determining the biological activity. The relative orientation of the substituents (cis or trans) can lead to significant differences in pharmacological effects.

In many biologically active azetidin-2-ones, the cis configuration of the substituents at C-3 and C-4 is crucial for activity. This stereochemical arrangement is often essential for the proper orientation of the molecule within the binding site of its biological target. For example, in combretastatin (B1194345) A-4 analogues, where the double bond is replaced by an azetidin-2-one ring, the cis relationship between the aryl groups at C-3 and C-4 is necessary to mimic the active conformation of the natural product. mdpi.com The Staudinger reaction, a common method for synthesizing azetidin-2-ones, can yield both cis and trans isomers, and their separation and individual biological evaluation are often necessary to establish a clear SAR.

Role of the 5-Chlorothiophen-2-yl Moiety in Biological Activity

Importance of the Thiophene (B33073) Ring

The thiophene ring is a well-established pharmacophore in medicinal chemistry, known to be present in numerous pharmacologically important compounds. nih.gov Its presence in the this compound scaffold is crucial for its biological effects. Thiophene and its derivatives have been reported to exhibit a wide range of activities, including antibacterial, antifungal, and anticancer properties.

The thiophene ring can act as a bioisostere of a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other interactions with biological targets, contributing to the binding affinity of the molecule. The replacement of a phenyl ring with a thiophene ring has been shown to be a successful strategy in the design of various bioactive molecules.

Impact of Chlorine Substitution at C-5 of Thiophene

The presence of a chlorine atom at the C-5 position of the thiophene ring is a critical feature for the biological activity of this compound derivatives. Halogen substituents on aromatic and heteroaromatic rings can significantly influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its biological activity.

In many classes of bioactive compounds, the introduction of a chlorine atom can enhance potency. For instance, in a series of novel chalcone (B49325) derivatives containing a 5-chloro thiophene moiety, significant antibacterial activity was observed. researchgate.net The chlorine atom can engage in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the thiophene ring, which can be crucial for its interaction with biological targets. The position of the chlorine atom is also important, and substitution at the C-5 position of the thiophene ring has been found to be favorable for the biological activity of various thiophene-containing compounds.

| Moiety | Role in Biological Activity |

| Thiophene Ring | Acts as a key pharmacophore, contributes to binding affinity through various interactions, and can serve as a bioisostere of a phenyl ring. |

| Chlorine at C-5 | Enhances lipophilicity, modulates electronic properties, can participate in halogen bonding, and is often crucial for potent biological activity. |

This table outlines the general roles of the thiophene ring and its chlorine substituent in the biological activity of related compounds, as specific SAR studies for this compound are not detailed in the provided search results.

Positional Isomerism Effects

Positional isomerism, which involves changing the location of a substituent on an aromatic or heterocyclic ring, can have a profound impact on the biological activity of a molecule. This is often due to alterations in how the molecule fits into a biological target's binding site, as well as changes in electronic and steric properties.

In the context of 4-arylazetidin-2-ones, the position of substituents on the aryl ring can dramatically influence potency. For instance, in a study on 3-chloro-1,4-diarylazetidin-2-one analogues of Combretastatin A-4, the placement of the aryl group at the C4 position of the azetidinone ring was critical. A comparison between a 1-naphthyl and a 2-naphthyl substituent at this position revealed a significant difference in antiproliferative activity. The 2-naphthyl isomer (IC₅₀ 0.20 µM) was found to be substantially more potent than the 1-naphthyl isomer (IC₅₀ 14.66 µM). mdpi.com This suggests that the steric bulk of the 1-naphthyl group may cause interference within the colchicine (B1669291) binding site of tubulin, whereas the 2-naphthyl group is more easily accommodated. mdpi.com

Applying this principle to this compound, one can hypothesize that the position of the chlorine atom on the thiophene ring is a critical determinant of activity. Moving the chlorine from the 5-position to the 4- or 3-position would alter the molecule's electronic distribution and shape, potentially leading to significant changes in biological efficacy.

Table 1: Effect of Positional Isomerism on Antiproliferative Activity in Naphthyl-Azetidinone Analogs This table illustrates the impact of substituent position on biological activity in a related series of compounds.

| Compound | Substituent at C4 | IC₅₀ (µM) in MCF-7 cells |

| 10j | 1-Naphthyl | 14.66 |

| 10k | 2-Naphthyl | 0.20 |

| Data sourced from studies on combretastatin analogues. mdpi.com |

Linker Modifications and Their Effect on Activity

The term "linker" in drug design refers to a chemical moiety that connects two or more important pharmacophoric groups. In the parent compound this compound, the thiophene ring is directly attached to the azetidinone core. Linker modification studies would involve inserting a group of atoms between these two rings to probe the impact of distance, flexibility, and chemical nature on activity.

The properties of a linker can significantly modulate a compound's activity. Key characteristics include:

Length: A longer or shorter linker can optimize the distance between pharmacophores to improve binding interactions with a target.

Flexibility: Rigid linkers can lock the molecule in a bioactive conformation, reducing the entropic penalty of binding, whereas flexible linkers allow the molecule to adopt various conformations to fit into a binding site.

Polarity: The introduction of polar or non-polar groups within the linker can affect solubility, cell permeability, and the potential for hydrogen bonding.

In the development of combretastatin analogues, the azetidin-2-one ring itself was used as a rigid scaffold to replace the flexible cis-double bond linker of the natural product. mdpi.com This modification aimed to prevent cis/trans isomerization, which is known to suppress the activity of combretastatin A-4. This highlights how replacing a flexible linker with a rigid heterocyclic core can enhance biological stability and potency. For derivatives of this compound, introducing linkers such as an alkyl chain (-CH₂-), an amide (-CONH-), or an ether (-O-) between the thiophene and azetidinone rings could be explored to optimize target engagement.

Table 2: Conceptual Linker Modifications for this compound This table presents hypothetical modifications to explore the impact of linkers.

| Linker Type | Example Structure Fragment | Potential Impact |

| Direct Bond (Parent) | Thiophene-Azetidinone | Baseline activity, rigid conformation |

| Alkyl Linker | Thiophene-CH₂-Azetidinone | Increases flexibility and distance |

| Amide Linker | Thiophene-CONH-Azetidinone | Introduces rigidity and H-bonding capacity |

| Ether Linker | Thiophene-O-Azetidinone | Increases flexibility and polarity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. A validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating drug discovery.

Descriptor Selection and Calculation

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For azetidinone derivatives, a wide range of descriptors are typically calculated to capture the structural features relevant to their biological activity. sphinxsai.com These can be broadly categorized:

Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include Molecular Connectivity Indices (e.g., ¹χv) and the Balaban Index (J), which have been shown to govern the antimicrobial activities of some 2-azetidinone derivatives. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability. Electro-topological state (E-state) indices, which describe the electronic accessibility of atoms, are often important. nih.gov

Physicochemical Descriptors: These quantify properties like hydrophobicity (logP), molar refractivity, and Topological Polar Surface Area (TPSA).

Steric/3D Descriptors: These describe the three-dimensional shape and bulk of the molecule.

In a 2D-QSAR study on a series of 2-azetidinone derivatives with antibacterial activity, descriptors such as Atomic Valence Connectivity Index, element counts, and electro-topological state contributions were found to be primarily responsible for the biological activity. sphinxsai.comresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies of Azetidinone Derivatives

| Descriptor Class | Specific Descriptor | Information Encoded |

| Topological | Balaban Index (J) | Molecular branching and connectivity |

| Topological | Valence Molecular Connectivity Index (¹χv) | Atom connectivity weighted by valence electrons |

| Electronic | SddsN(nitro)E-index | Electro-topological state of nitrogen atoms in nitro groups |

| Physicochemical | Hydrogen Counts | Number of hydrogen atoms |

| Alignment-Independent | T_C_Cl_3 | Frequency of carbon and chlorine atoms separated by 3 bonds |

| Data sourced from various QSAR studies on 2-azetidinone derivatives. sphinxsai.comnih.gov |

Model Development and Validation

Once descriptors are calculated for a series of compounds with known biological activities, a mathematical model is developed to correlate the two. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are their regression coefficients.

The quality and predictive power of the QSAR model must be rigorously validated. mdpi.com Key statistical parameters used for validation include:

Correlation Coefficient (r²): A measure of the goodness of fit of the model to the training data. An r² value greater than 0.6 is generally considered acceptable. mdpi.com

Cross-validated Correlation Coefficient (q² or r²(CV)): This is determined using methods like leave-one-out (LOO) cross-validation and indicates the internal predictive ability and robustness of the model. A q² value greater than 0.5 is a common requirement for a valid model. mdpi.com

F-test value: Indicates the statistical significance of the regression model.

External Validation: The model's predictive power is tested on an external set of compounds (a test set) that was not used in model development. This is considered the most stringent test of a model's predictive capability. mdpi.com

Studies on various β-lactam compounds have successfully developed QSAR models with good statistical significance. For example, a model for β-lactam binding to human serum proteins achieved an r² of 0.82 and a q² of 0.78. nih.gov

Table 4: Statistical Validation Parameters for Representative QSAR Models of β-Lactam Derivatives

| Compound Series | Statistical Method | r² | q² | F-test Value | Reference |

| Penicillins (protein binding) | MLR | 0.80 | 0.76 | - | nih.gov |

| Cephalosporins (antibacterial) | MLR | 0.90 | 0.90 | High | researchgate.net |

| 2-Azetidinones (antimicrobial) | MLR | >0.7 | >0.7 | - | sphinxsai.comresearchgate.net |

Prediction of New Active Analogs

The ultimate goal of a validated QSAR model is to guide the design of new, more potent compounds. The QSAR equation provides direct insight into which structural features are beneficial or detrimental to activity. For example, if a descriptor representing molecular size has a positive coefficient in the equation, it suggests that designing larger analogs might increase activity. Conversely, a negative coefficient would suggest that smaller molecules are preferred.

In a 3D-QSAR study on benzoxazole-bearing azetidinones, the model revealed that the addition of bulky groups at the phenyl ring would likely increase anti-inflammatory and anticancer activity. ijrar.org This kind of insight allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active.

For this compound, a hypothetical QSAR model might reveal that descriptors related to hydrophobicity and the presence of halogen atoms are positively correlated with activity. Based on this, a medicinal chemist could predict that adding another halogen to the thiophene ring or replacing other parts of the molecule with more lipophilic groups could lead to the design of a more potent analog. These predictions can then be used to design a virtual library of new compounds for in silico screening before committing resources to their chemical synthesis. mdpi.com

Computational and Theoretical Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. vistas.ac.in In the context of drug discovery, it is used to predict how a small molecule like 4-(5-Chlorothiophen-2-yl)azetidin-2-one might bind to a specific protein target.

Before docking can be performed, both the protein (receptor) and the ligand (this compound) must be prepared. The three-dimensional crystal structure of the target protein is often obtained from a public repository like the Protein Data Bank (PDB). ijper.orgresearchgate.net This structure then undergoes a preparation process which typically involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. ijper.org The ligand's 3D structure is generated and then subjected to energy minimization to find its most stable three-dimensional conformation. ijper.org This is a critical step as the ligand's conformation will directly influence its binding to the protein.

A variety of docking algorithms are available, each with its own strengths and weaknesses. Common choices include AutoDock, which is a popular non-commercial docking program, and GLIDE, which is part of the Schrödinger software suite. vistas.ac.inijper.org The selection of an appropriate algorithm is crucial for obtaining reliable results. Validation of the docking protocol is typically performed by redocking a known co-crystallized ligand into the active site of the protein and comparing the predicted pose with the experimental one. juniperpublishers.com A low root-mean-square deviation (RMSD) between the docked and crystal poses indicates a valid docking setup.

Once the docking simulation is complete, the results are analyzed to understand the binding mode of this compound within the protein's active site. This involves examining the various non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. ijper.org The docking score, a numerical value that estimates the binding affinity, is also a key output. A lower docking score generally indicates a more favorable binding interaction. nih.gov

To illustrate, a hypothetical docking study of this compound against a putative protein target could yield results as summarized in the interactive table below.

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | TYR 158 | 2.1 |

| Hydrogen Bond | SER 214 | 2.5 |

| Pi-Pi Stacking | PHE 298 | 3.8 |

| Hydrophobic | LEU 162 | 4.2 |

| Hydrophobic | VAL 189 | 4.5 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov This technique simulates the movement of atoms and molecules, providing insights into the flexibility and stability of the ligand-protein complex.

MD simulations can be used to explore the conformational landscape of this compound, identifying its most stable conformations in a simulated biological environment. nih.gov The stability of the compound's structure, particularly the four-membered azetidinone ring, can be assessed by monitoring parameters such as bond lengths, angles, and dihedral angles over the course of the simulation. nih.gov

A hypothetical MD simulation of the this compound-protein complex could generate the following stability data.

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSD of Protein Backbone (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.5 | 1.8 |

| 30 | 1.4 | 1.7 |

| 40 | 1.6 | 1.9 |

| 50 | 1.5 | 1.8 |

This table presents hypothetical data for illustrative purposes.

An extensive search for scientific literature and data pertaining to the chemical compound "this compound" has been conducted. The objective was to gather specific information required to generate a detailed article focusing on its computational and theoretical aspects, as outlined in the user's request.

The available literature discusses azetidin-2-ones as a general class of compounds, highlighting their importance as pharmacophores and synthetic intermediates in medicinal chemistry. There are also computational studies on various other molecules containing thiophene (B33073) or azetidinone rings, but none that provide the specific electronic structure data, reactivity descriptors, or examples of de novo design based on the precise scaffold of "this compound".

Due to the absence of the required specific and detailed scientific data, it is not possible to generate the thorough, informative, and scientifically accurate content for each section and subsection as stipulated in the instructions. To adhere to the principles of accuracy and avoid speculation, the requested article cannot be produced.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways for Diversification

The therapeutic potential of 4-(5-Chlorothiophen-2-yl)azetidin-2-one can be significantly expanded by developing a diverse library of analogues. This requires the exploration of innovative and efficient synthetic strategies that allow for systematic modification at various positions of the molecule.

The Staudinger ketene-imine cycloaddition remains a cornerstone for constructing the azetidin-2-one (B1220530) ring and is one of the most general methods for accessing variously substituted derivatives. mdpi.commdpi.com Future efforts should focus on refining this reaction using novel catalysts to precisely control stereochemistry, yielding specific cis or trans isomers, which can have profound effects on biological activity. mdpi.com

Beyond the core synthesis, diversification strategies should target the key substituents. The chlorothiophene moiety is ripe for modification using modern cross-coupling reactions. For instance, the Suzuki-Miyaura reaction, a versatile method for forming carbon-carbon bonds, could be employed to replace the chlorine atom with a wide range of aryl or alkyl groups, thereby exploring new structure-activity relationships (SAR). nih.gov Similarly, functionalization of the nitrogen atom (N-1 position) of the azetidinone ring with different aromatic or aliphatic groups can be readily achieved, further expanding the chemical space. medwinpublishers.com The development of scalable processes for these synthetic routes will be crucial for producing sufficient quantities for extensive biological evaluation. mdpi.com

| Synthetic Strategy | Description | Potential for Diversification |

| Catalytic Staudinger Cycloaddition | Use of chiral catalysts in the reaction between a ketene (B1206846) and an imine to control the stereochemistry of the resulting β-lactam ring. mdpi.com | Generation of enantiomerically pure cis and trans isomers to probe stereo-specific biological interactions. |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction to replace the chlorine atom on the thiophene (B33073) ring with various boronic acids. nih.gov | Introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C-5 position of the thiophene ring. |

| N-1 Functionalization | Acylation or alkylation of the nitrogen atom of the azetidin-2-one ring. medwinpublishers.com | Attachment of diverse substituents to modulate pharmacokinetic properties and target engagement. |

| In Situ Ketene Generation | Generation of reactive ketenes from precursors like acid chlorides immediately before the cycloaddition step. mdpi.com | Allows for the use of a broader range of starting materials to create diversity at the C-3 position of the lactam ring. |

Investigation of Undiscovered Biological Activities

While the azetidin-2-one scaffold is historically linked to antibacterial action, its derivatives have shown a remarkable breadth of biological effects. A significant future direction is the comprehensive screening of this compound and its newly synthesized analogues against a wide panel of biological targets to uncover novel therapeutic applications.

The anticancer potential is particularly promising. Many azetidin-2-one derivatives function as antimitotic agents by inhibiting tubulin polymerization, similar to established drugs like colchicine (B1669291) and combretastatin (B1194345) A-4. nih.govmdpi.comnih.gov These compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death). nih.govnih.govacs.org Therefore, screening for activity against various cancer cell lines, particularly those resistant to current therapies, is a high priority. mdpi.com Beyond tubulin, other potential anticancer targets could include protein kinases or pathways involved in apoptosis regulation. nih.gov

Furthermore, the structural features of this compound warrant investigation in other therapeutic areas. Azetidine derivatives have demonstrated antitubercular and antifungal activities. medwinpublishers.comworldscientificnews.com Given the urgent need for new antimicrobial agents, screening against pathogens like Mycobacterium tuberculosis and various fungal strains is a logical step. medwinpublishers.com The presence of the thiophene ring also suggests potential for anti-inflammatory activity through mechanisms such as the inhibition of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov

| Potential Biological Target | Therapeutic Area | Rationale / Mechanism of Action |

| Tubulin Polymerization | Oncology | Many azetidin-2-one analogues act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis. mdpi.comnih.gov |

| Caspase-3 Activation | Oncology | Induction of the apoptotic cascade is a key mechanism for anticancer agents; caspase-3 is a critical executioner caspase. nih.govacs.orgnih.gov |

| Bacterial Cell Wall Synthesis | Infectious Diseases | The classical mechanism for β-lactam antibiotics, though new derivatives may have novel antibacterial targets. mdpi.com |

| Fungal Growth Pathways | Infectious Diseases | Screening against various fungal species has revealed that some azetidin-2-ones possess potent antifungal activity. worldscientificnews.com |

| mPGES-1 Enzyme | Inflammation | Thiophene-containing compounds have been identified as inhibitors of mPGES-1, a key enzyme in the inflammatory pathway. nih.gov |

| Phospholipase A2 (PLA2) | Tuberculosis / Inflammation | Certain azetidin-2-one analogues have shown inhibitory activity against PLA2, a target in Mycobacterium tuberculosis. medwinpublishers.com |

Rational Design of Potent and Selective Analogs

Moving beyond broad screening, the future development of this compound will rely on the rational design of analogues with enhanced potency and selectivity for a specific biological target. This approach combines synthetic chemistry with computational modeling to create molecules with optimized properties.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically synthesizing and testing a series of related compounds, researchers can determine how specific structural modifications influence biological activity. For example, placing different substituents on the thiophene ring or the N-1 position can reveal which chemical features are critical for target binding. mdpi.comnih.gov One successful strategy involves using the azetidin-2-one ring as a rigid scaffold to hold two aryl rings in a specific orientation, mimicking the structure of natural products like combretastatin A-4 to achieve potent tubulin inhibition. mdpi.com

Computational tools such as molecular docking can be used to predict how different analogues will bind to the active site of a target protein. nih.govmdpi.com This in silico analysis helps prioritize which compounds to synthesize, saving significant time and resources. The goal is to design molecules that not only bind tightly to the intended target but also show minimal interaction with other proteins, thereby reducing the potential for off-target side effects. Another key aspect of rational design is optimizing pharmacokinetic properties, such as improving oral absorption by replacing polar groups with less polar, non-hydrogen-bonding moieties. nih.gov

Development of Advanced in vitro and Cellular Assay Systems

To effectively evaluate the biological activities of newly designed analogues, a robust and tiered system of in vitro and cellular assays is essential. The development of advanced, high-throughput screening (HTS) compatible assays will be critical for rapidly assessing large libraries of compounds.

Initial evaluation typically involves broad-spectrum cytotoxicity screening against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) using assays like the MTT assay to determine the concentration that inhibits cell growth by 50% (IC50). nih.govpeerscientist.com

For compounds showing promise, more sophisticated mechanistic assays are required. To investigate antimitotic activity, researchers can use tubulin polymerization assays, cell cycle analysis via flow cytometry to quantify G2/M arrest, and immunofluorescence microscopy to visualize the disruption of the microtubule network within cells. nih.govmdpi.comnih.gov To confirm that cell death occurs via apoptosis, assays that measure caspase activation, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins (like Bax and Bcl-2) are employed. nih.govmdpi.comnih.gov The development of cell-based assays using genetically engineered reporter systems can provide real-time data on target engagement within a living cell.

| Assay Type | Purpose | Specific Techniques |